2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether

Description

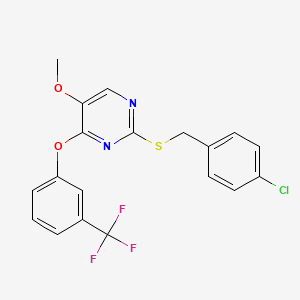

The compound 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether (hereafter referred to as the "target compound") is a pyrimidine derivative characterized by a 4-chlorobenzyl sulfanyl group at position 2, a methoxy group at position 5, and a 3-(trifluoromethyl)phenyl ether substituent at position 4 of the pyrimidine ring.

Key structural features influencing its properties include:

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N2O2S/c1-26-16-10-24-18(28-11-12-5-7-14(20)8-6-12)25-17(16)27-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBFZXZYCUSBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinyl 3-(trifluoromethyl)phenyl ether, also known as compound CB9300712, is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacokinetic profiles.

Chemical Structure and Properties

- Molecular Formula : C19H14ClF3N2O2S

- CAS Number : 338423-07-7

- Molecular Weight : Approximately 396.84 g/mol

The compound features a pyrimidine ring, a chlorobenzyl sulfanyl group, and a trifluoromethyl phenyl ether structure, which contribute to its unique biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:

- Cell Lines Tested : A549 (lung cancer), HT29 (colorectal cancer), H460 (non-small cell lung cancer).

- Inhibition Rates : The compound demonstrated IC50 values in the range of against these cell lines, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, leading to decreased tumor cell viability.

- Apoptosis Induction : The compound has been shown to increase levels of caspase-9 in treated samples, which is indicative of apoptosis induction .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has a favorable profile:

- Oral Bioavailability : Approximately following administration.

- Clearance Rate : , suggesting moderate clearance from the body .

Comparative Analysis with Similar Compounds

To highlight the distinctiveness of this compound, a comparison with similar pyrimidine derivatives is useful.

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Methoxy-2-(methylthio)-pyrimidin-4-amine | Structure | Contains an amine instead of an ether |

| 2-(Benzothiazol-2-ylthio)-5-methoxy-4-pyrimidinyl phenol | Structure | Incorporates a benzothiazole moiety |

These comparisons illustrate how the unique combination of chlorobenzyl sulfanyl and methoxy groups in our compound may contribute to its enhanced biological activities.

Case Studies and Research Findings

- Study on Antibacterial Activity : Some derivatives of pyrimidine compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from .

- Toxicity Assessment : In toxicity studies conducted on Kunming mice, no acute toxicity was observed at concentrations up to , indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrimidine Derivatives with Chlorobenzyl Sulfanyl Groups

a. 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid

- Structural Differences : Replaces the methoxy group with a 2-methylpropyl group and introduces a carboxylic acid at position 3.

- The carboxylic acid group enhances aqueous solubility, which may improve bioavailability compared to the target compound .

- Crystallography : Three independent molecules in the asymmetric unit form hydrogen-bonded networks (N–H⋯N interactions), stabilizing the crystal lattice .

b. 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl Methyl Ether

- Structural Differences : Substitutes the trifluoromethylphenyl ether with a methylsulfanyl group and lacks the methoxy substituent.

- Properties: The methylsulfanyl group increases hydrophobicity but reduces electronic effects compared to the trifluoromethyl group.

Derivatives with Dichlorobenzyl or Heterocyclic Substituents

a. 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl Methyl Ether

- Structural Differences : Features a 3,4-dichlorobenzyl group instead of 4-chlorobenzyl.

- No pharmacological data are provided, limiting direct comparison .

b. Methyl 2-(2-Pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl Ether

Compounds with Varied Ether and Sulfanyl Substituents

a. 2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl Methyl Ether

- Structural Differences : Methoxy and methyl ether groups are repositioned compared to the target compound.

- Properties: The altered substitution pattern likely affects electronic distribution and steric interactions.

Key Comparative Data Table

Research Findings and Implications

- Target Compound vs. Carboxylic Acid Analogues : The absence of a carboxylic acid group in the target compound may reduce solubility but improve blood-brain barrier penetration. However, the trifluoromethylphenyl ether could compensate by enhancing binding to hydrophobic enzyme pockets .

- Role of Methoxy Group : The methoxy group in the target compound likely fine-tunes electronic effects on the pyrimidine ring, influencing reactivity and intermolecular interactions compared to methylsulfanyl or pyridinyl substituents .

- Crystallographic Insights : Hydrogen-bonding patterns in analogues (e.g., N–H⋯N interactions) suggest that similar stabilization mechanisms may apply to the target compound, affecting its solid-state stability and formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.